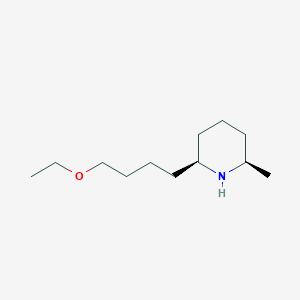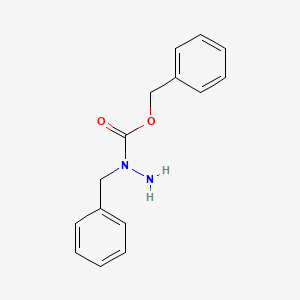
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H16N2O2 It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is substituted with a phenylmethyl group, and the carboxylic acid is esterified with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where hydrazinecarboxylic acid and benzyl alcohol are reacted in the presence of a catalyst in a reactor. The product is then separated and purified using techniques such as distillation or crystallization. The use of continuous flow processes allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl carboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and benzyl alcohol, which can then interact with biological molecules. The phenylmethyl group can also participate in hydrophobic interactions with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxylic acid, phenylmethyl ester: Lacks the additional phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(methyl)-, phenylmethyl ester: Has a methyl group instead of a phenylmethyl group on the hydrazine.
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, methyl ester: Has a methyl ester instead of a phenylmethyl ester.
Uniqueness
Hydrazinecarboxylic acid, 1-(phenylmethyl)-, phenylmethyl ester is unique due to the presence of both phenylmethyl groups on the hydrazine and ester moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Propiedades
Número CAS |
5501-26-8 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
benzyl N-amino-N-benzylcarbamate |
InChI |
InChI=1S/C15H16N2O2/c16-17(11-13-7-3-1-4-8-13)15(18)19-12-14-9-5-2-6-10-14/h1-10H,11-12,16H2 |
Clave InChI |
JFQQDDNKIWKQEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


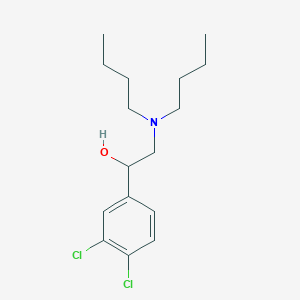
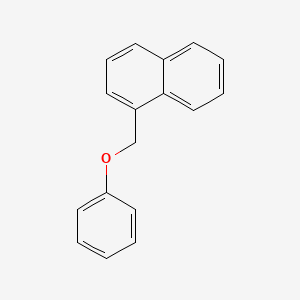
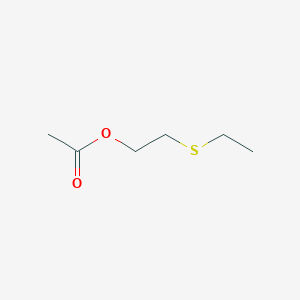
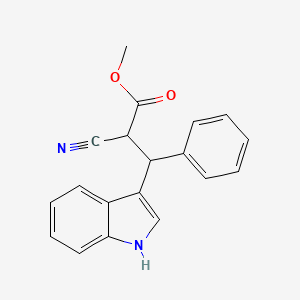

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)

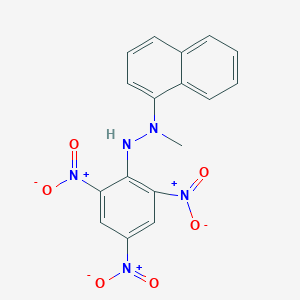
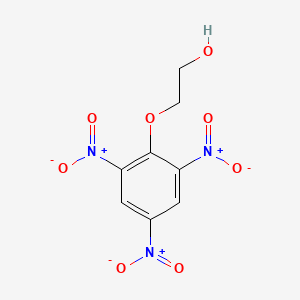
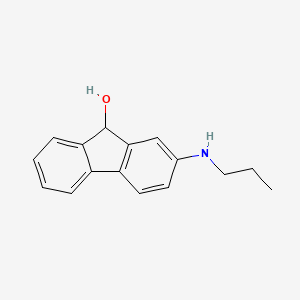
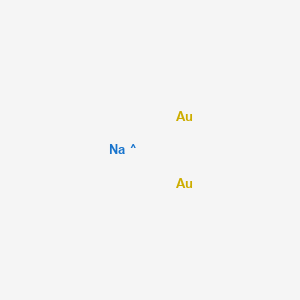

![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
